2-Amino-5-phenylthiophene-3-carbonitrile

Description

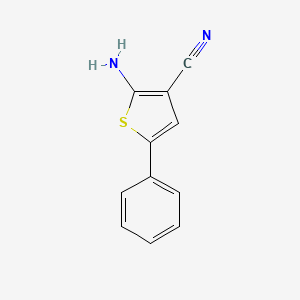

2-Amino-5-phenylthiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 2, a carbonitrile group at position 3, and a phenyl group at position 5. Its molecular formula is C₁₁H₈N₂S, with a molecular weight of 200.26 g/mol. This compound serves as a versatile precursor in organic synthesis, particularly for constructing pharmacologically relevant heterocycles such as thienopyrimidines, azo-thienopyrimidines, and thienothiazines . The electron-rich thiophene core, combined with the amino and nitrile functional groups, facilitates diverse reactivity, including cyclization, nucleophilic substitution, and enamine formation .

Properties

IUPAC Name |

2-amino-5-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAZGHUZIQFNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with benzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-amino-thiophenes exhibit significant antimicrobial properties. A study highlighted the synthesis of 2-amino-5-phenylthiophene-3-carbonitrile derivatives, which were evaluated for their efficacy against various bacterial strains. The results showed promising antibacterial activity, making these compounds potential candidates for new antimicrobial agents .

Anti-Tuberculosis Properties

In another notable study, compounds similar to this compound were investigated for their anti-tuberculosis (TB) activity. The findings suggested that these compounds could serve as effective leads in the development of new treatments for TB, demonstrating low toxicity levels against human cells while maintaining high efficacy against Mycobacterium tuberculosis .

Organic Synthesis

Synthesis via Gewald Reaction

The Gewald reaction is a well-established method for synthesizing 2-amino-thiophenes. A case study demonstrated the efficient synthesis of this compound using this method, achieving high yields under mild conditions. The reaction involved the condensation of a cyano compound with sulfur and an amine, showcasing the versatility of thiophene derivatives in organic synthesis .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Gewald Reaction | 81 | Microwave-assisted |

| Gewald Reaction | 74 | Conventional heating |

Materials Science

Conductive Polymers

this compound has been explored as a precursor for conductive polymers. Its incorporation into polymer matrices has shown potential for enhancing electrical conductivity, making it suitable for applications in organic electronics such as sensors and transistors. The polymerization process typically involves oxidative polymerization techniques that utilize this compound as a monomer .

Case Studies

-

Antimicrobial Evaluation

A series of derivatives based on this compound were synthesized and tested against various pathogens. The most active derivative exhibited a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound in drug development . -

Polymer Synthesis

Utilizing this compound in polymer synthesis led to materials with enhanced electrical properties. Conductivity measurements indicated a significant increase compared to control samples without this compound, suggesting its utility in the field of organic electronics .

Mechanism of Action

The mechanism of action of 2-Amino-5-phenylthiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can engage in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-amino-5-phenylthiophene-3-carbonitrile with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Ring System Variations: Thiophene vs. Furan/Isothiazole: Thiophene derivatives exhibit greater aromatic stability and electron delocalization compared to furan analogs (e.g., 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile) due to sulfur's lower electronegativity .

Substituent Effects: Phenyl vs. Alkyl Groups: The phenyl group at position 5 in the target compound enhances π-π stacking interactions in drug-receptor binding, whereas ethyl or methyl substituents (e.g., 3-Amino-5-ethylthiophene-2-carbonitrile) reduce steric hindrance, favoring solubility . Electron-Withdrawing Groups: Nitro and chloro substituents (e.g., 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile and 2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile) increase electrophilicity, improving reactivity in nucleophilic aromatic substitution and halogen-bonding interactions .

Safety Profiles: Ethyl-substituted analogs like 3-Amino-5-ethylthiophene-2-carbonitrile pose acute oral toxicity (H302) and skin irritation (H315), necessitating stringent handling protocols .

Applications in Drug Discovery: The target compound's amino and nitrile groups enable facile derivatization into bioactive heterocycles, as demonstrated in the synthesis of thienopyrimidines .

Biological Activity

2-Amino-5-phenylthiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C11H10N2S

Molecular Weight: 218.27 g/mol

IUPAC Name: this compound

The compound features a thiophene ring substituted with an amino group and a phenyl group, contributing to its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiviral Potential

The compound has also demonstrated antiviral activity. In vitro studies reported that it inhibits the replication of specific viruses, including:

| Virus Type | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| HIV-1 | 3.98 | >400 | >100 |

| Influenza A | 5.00 | >300 | >60 |

The high therapeutic index indicates a favorable safety profile, making it a candidate for further investigation as an antiviral agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes:

- Kinase Inhibition: The compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are crucial in signaling pathways regulating cell proliferation and survival. By inhibiting TRKs, the compound may suppress tumor growth and enhance apoptosis in cancer cells.

- DNA/RNA Interaction: Its structure allows it to intercalate into nucleic acids, disrupting viral replication processes and potentially leading to cell death in infected cells .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Research: A study demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Viral Infections: In experiments using HIV-infected T-cells, treatment with the compound resulted in a marked decrease in viral load, suggesting its utility in antiretroviral therapy .

Q & A

Basic: What are the established synthetic routes for 2-Amino-5-phenylthiophene-3-carbonitrile, and what key intermediates are involved?

Methodological Answer:

The compound is synthesized via α-enaminonitrile chemistry, where refluxing with aliphatic acids (e.g., formic or acetic acid) for 6 hours facilitates cyclization. This generates intermediates like 2-amino-5-isopropyl-4-(2-oxo-propyl)-thiophene-3-carbonitrile, which serve as precursors for heterocyclic derivatives such as azo-thienopyrimidines and thienothiazines . Alternative routes involve hydrazide intermediates (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) for constructing pyrazole or pyrimidine derivatives .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR : Analyze the presence of amino (NH₂) and carbonitrile (CN) groups via δ ~6.5 ppm (broad singlet for NH₂) and δ ~110-120 ppm (¹³C for CN).

- IR : Confirm NH₂ stretching (3200-3400 cm⁻¹) and CN absorption (~2200 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiophene core .

Advanced: How can competing reaction pathways be managed during the synthesis of derivatives with substituents at the 5-phenyl position?

Methodological Answer:

Competing pathways arise from steric hindrance or electronic effects. To mitigate:

- Temperature Control : Lower temperatures favor selective electrophilic substitution at the para position of the phenyl ring.

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity.

- Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc groups .

Advanced: What insights do hydrogen bonding networks from X-ray crystallography provide for structural optimization?

Methodological Answer:

Crystallographic studies reveal N–H⋯N and N–H⋯O hydrogen bonds forming R₂²(12) and R₂²(14) ring motifs, which stabilize the 3D network. These interactions guide the design of derivatives with enhanced thermal stability by introducing substituents that strengthen intermolecular interactions (e.g., electron-withdrawing groups at the phenyl ring) .

Basic: What are common side reactions during azo-thienopyrimidine synthesis, and how are they addressed?

Methodological Answer:

- Diazotization Byproducts : Excess nitrous acid can lead to nitroso derivatives. Control by maintaining pH 3-4 and using stoichiometric NaNO₂.

- Polymerization : Minimized via inert atmosphere (N₂/Ar) and low-temperature diazonium salt formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates target azo compounds .

Advanced: How does SHELX-90 enhance structural refinement in crystallographic studies of derivatives?

Methodological Answer:

SHELX-90 employs phase annealing to resolve ambiguities in electron density maps, particularly for larger structures. Key steps:

- Data Collection : Use a Bruker SMART CCD diffractometer with SADABS absorption correction.

- Refinement : Apply SHELXL97 with restraints for thermal parameters and hydrogen bonding geometry.

This method improves success rates in solving atomic-resolution structures by up to an order of magnitude .

Advanced: How do steric and electronic factors influence electrophilic substitution on the thiophene ring?

Methodological Answer:

- Steric Effects : Bulky substituents at the 5-phenyl position hinder substitution at adjacent positions.

- Electronic Effects : Electron-donating groups (e.g., -NH₂) activate the 4-position for electrophilic attack.

- Regioselectivity : Predicted via DFT calculations (e.g., Fukui indices) to identify nucleophilic sites .

Basic: What purification protocols ensure >95% purity for this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) at 60°C.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase .

Advanced: How can computational methods predict the reactivity of the α-enaminonitrile moiety?

Methodological Answer:

- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., at the β-carbon of the enaminonitrile).

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict sites for cycloaddition or alkylation.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Basic: What analytical techniques validate thienopyrimidine derivative formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.